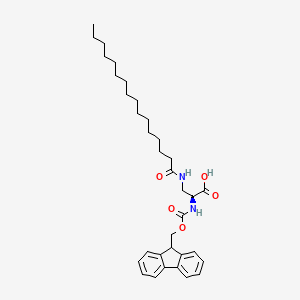

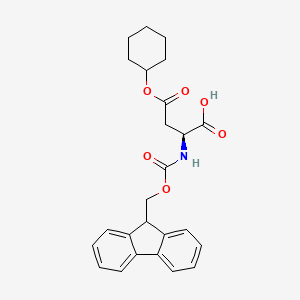

Fmoc-D-Dap(Ivdde)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

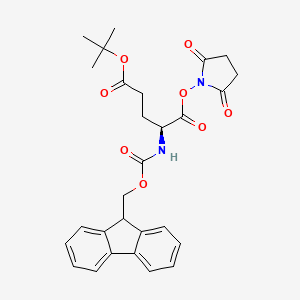

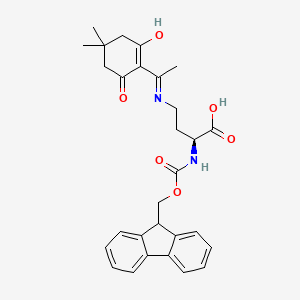

Fmoc-D-Dap(Ivdde)-OH is a synthetic building block used in the preparation of peptide and protein molecules. It is a protected amino acid derivative, an analogue of the natural amino acid D-aspartic acid, and is commonly used in the synthesis of peptides and proteins. Fmoc-D-Dap(Ivdde)-OH is a protected amino acid derivative, an analogue of the natural amino acid D-aspartic acid, and is commonly used in the synthesis of peptides and proteins. This building block is used in the synthesis of peptides and proteins in order to obtain a desired structure and properties.

科学的研究の応用

Synthesis and Oligomerization

- Fmoc-D-Dap(Ivdde)-OH and similar compounds have been synthesized for various applications. For instance, the synthesis of N-Ivdde protected amino acids like Fmoc-Dap(Ivdde)-OH involves protecting the end amido of amino acids using Ivdde as a protecting group. These synthesized compounds are confirmed by techniques like NMR, IR, and elemental analysis (Li Zhan-xiong, 2009).

- In another study, the synthesis of orthogonally protected Fmoc-Dap/Dab-OH was described, starting from Fmoc-Asp/Glu. This process involved several steps, including the formation of Fmoc-Asp/Glu-5-oxazolidinone acids and conversion of acid function to acyl azides (R. R. Rao, S. Tantry, V. V. Babu, 2006).

Antibacterial and Biomedical Materials

- The development of peptide- and amino-acid-based nanotechnology, including the use of Fmoc-decorated self-assembling blocks, shows potential in biomedical materials for antibacterial and anti-inflammatory purposes. For example, nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH exhibited substantial antibacterial effects and were integrated within resin-based composites for biomedical applications (L. Schnaider et al., 2019).

Hydrogels and Nanotechnology

- Fmoc-protected amino acids like Fmoc-Phe-OH have been used to create hydrogels and stabilize fluorescent silver nanoclusters. These hydrogels show potential in applications like drug delivery and tissue engineering (Subhasish Roy, A. Banerjee, 2011).

- Additionally, Fmoc-protected amino acid-based hydrogels have been developed for incorporating and dispersing functionalized single-walled carbon nanotubes, creating a hybrid hydrogel that demonstrates increased thermal stability and electrical conductivity (Subhasish Roy, A. Banerjee, 2012).

Supramolecular Gels and Biomedical Applications

- Supramolecular hydrogels based on Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, have been studied for their antimicrobial activity and potential biomedical applications. These gels are characterized using various spectroscopic and microscopic techniques (Alexandra Croitoriu et al., 2021).

Drug Delivery and Peptide Synthesis

- Fmoc-D-Dap(Ivdde)-OH and related compounds are also crucial in the synthesis of peptides, particularly for drug delivery applications. Their role in the solid-phase synthesis of peptides, including the challenges faced during their incorporation, is an important area of research (Pak-Lun Lam et al., 2022).

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZQXABUYLYUPK-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。